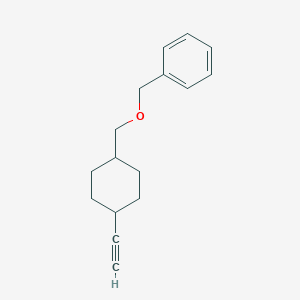![molecular formula C13H15ClN2O2 B13712760 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712760.png)
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane is a complex organic compound characterized by a spirocyclic structure. This compound features a unique combination of a chloro-nitrophenyl group and an azaspirooctane moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-chloro-6-nitroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The spirocyclic structure can be modified through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino or thiol-substituted spirocyclic compounds.
Applications De Recherche Scientifique
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-nitroaniline: Shares the chloro-nitrophenyl group but lacks the spirocyclic structure.
6-Azaspiro[2.5]octane: Contains the spirocyclic structure but lacks the chloro-nitrophenyl group.
Uniqueness
6-(2-Chloro-6-nitrophenyl)-6-azaspiro[2.5]octane is unique due to its combination of a chloro-nitrophenyl group and an azaspirooctane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H15ClN2O2 |
|---|---|
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
6-(2-chloro-6-nitrophenyl)-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H15ClN2O2/c14-10-2-1-3-11(16(17)18)12(10)15-8-6-13(4-5-13)7-9-15/h1-3H,4-9H2 |
Clé InChI |
GFLKUXTZUMQRIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


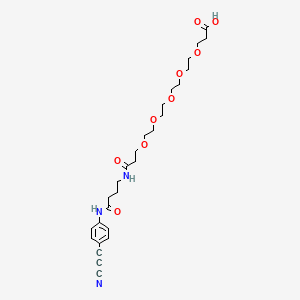
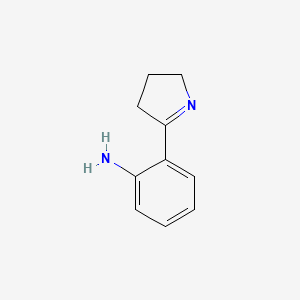
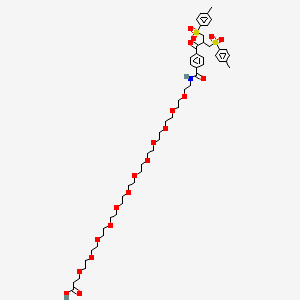

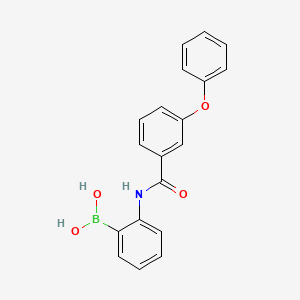
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
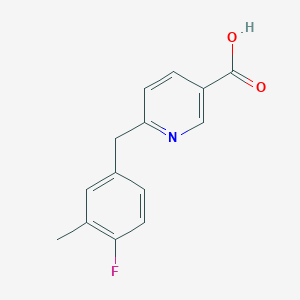
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate](/img/structure/B13712733.png)

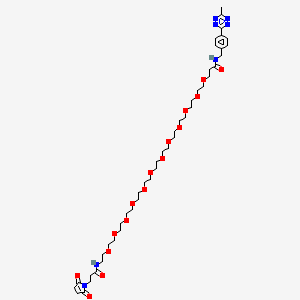
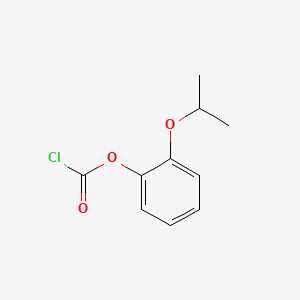

![2-[[3-Chloro-4-[cyano(phenyl)methyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B13712782.png)
